

# In-depth Technical Guide: The Quest for SAL-0010042

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

A comprehensive search for publicly available data on the discovery and synthesis of a compound designated **SAL-0010042** has yielded no specific results. This designation does not appear in scientific literature, patent databases, or clinical trial registries.

This lack of information suggests several possibilities:

- SAL-0010042 may be an internal compound designation within a pharmaceutical or biotechnology company that has not yet been publicly disclosed. Drug development pipelines are often confidential in their early stages.
- The designation may be a misnomer or contain a typographical error.
- It could be a very recent discovery that has not yet been published.

While no direct information could be found for **SAL-0010042**, the search did identify other therapeutic agents with the "SAL" prefix, which may be of interest to researchers in the field. It is plausible that the query intended to refer to one of these compounds.

# Compounds with "SAL" Designation in Development



Shenzhen Salubris Pharmaceuticals Co. Ltd. has several compounds in their clinical trial pipeline with a "SAL" designation, as listed in global clinical trial databases. These include:

- SAL-0114: A treatment for depression, being studied in a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics when combined with bupropion.[1]
- SAL-0112: A treatment for Type 2 Diabetes, also in a Phase I first-in-human clinical study.[1]

It is important to note that detailed discovery and synthesis information for these early-stage compounds is also not typically available in the public domain.

# **Existing Drugs with Similar Names**

The search also returned information on established drugs with similar-sounding names, which are distinct from the specific query for **SAL-0010042**.

- Salsalate: A non-steroidal anti-inflammatory drug (NSAID) that is being investigated for new applications. Notably, a Phase 1b clinical trial has studied its safety and tolerability in patients with mild to moderate Alzheimer's disease.[2] Another Phase II trial is examining its effects when added to standard chemotherapy for acute myeloid leukemia.[3]
- Sulfasalazine: A medication used for the treatment of inflammatory bowel disease and rheumatoid arthritis. A clinical trial is currently assessing its potential benefit in treating Primary Sclerosing Cholangitis (PSC).[4]
- Salanersen (BIIB115): An investigational drug for Spinal Muscular Atrophy (SMA). It is designed to help the SMN2 gene produce more functional SMN protein.[5]

## **Potential Signaling Pathways of Interest**

While no signaling pathway can be directly attributed to the unknown **SAL-0010042**, research into related areas highlights pathways of significant interest in drug development. For instance, in the context of cancer research, the SALL4/TGF- $\beta$ /SMAD signaling pathway has been implicated in promoting metastasis in gastric cancer.[6] SALL4 is a transcription factor that can activate the TGF- $\beta$ 1 gene, leading to the activation of the TGF- $\beta$ /SMAD pathway and inducing an epithelial-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[6]



## SALL4-TGF-β Signaling Pathway Diagram



Click to download full resolution via product page

Caption: SALL4 activates the TGF-β/SMAD pathway to promote metastasis.

## Conclusion

A thorough investigation reveals no publicly available scientific or clinical data on the discovery and synthesis of **SAL-0010042**. Researchers interested in this specific compound are encouraged to verify the designation and consider the possibility that it refers to a confidential, internal project. In the absence of specific data, this guide has provided context on other "SAL" designated compounds in development and related areas of scientific inquiry that may be relevant to the interests of the target audience. Further information may become available as research programs mature and findings are published or presented in scientific forums.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Shenzhen Salubris Pharmaceuticals Clinical Trials GlobalData [globaldata.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [In-depth Technical Guide: The Quest for SAL-0010042]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15560405#discovery-and-synthesis-of-sal-0010042]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com